molecular formula C10H11BrO B3434340 1-(3-Bromophenyl)cyclopropanemethanol CAS No. 886366-33-2

1-(3-Bromophenyl)cyclopropanemethanol

Cat. No.: B3434340
CAS No.: 886366-33-2
M. Wt: 227.10 g/mol
InChI Key: CDIOPADYQGYOTP-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)cyclopropanemethanol is an organic compound with the molecular formula C({10})H({11})BrO It features a cyclopropane ring attached to a bromophenyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)cyclopropanemethanol can be synthesized through several methods. One common approach involves the cyclopropanation of 3-bromostyrene using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane derivative is then subjected to a hydroxylation reaction to introduce the methanol group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale cyclopropanation reactors and continuous flow hydroxylation processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures, pressures, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)cyclopropanemethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.

    Reduction: Hydrogen gas (H(_2)) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN(_3)) or thiourea in polar solvents.

Major Products:

    Oxidation: 1-(3-Bromophenyl)cyclopropanecarboxylic acid.

    Reduction: 1-Phenylcyclopropanemethanol.

    Substitution: 1-(3-Aminophenyl)cyclopropanemethanol.

Scientific Research Applications

1-(3-Bromophenyl)cyclopropanemethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)cyclopropanemethanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the ligand-protein complex.

Comparison with Similar Compounds

    1-(4-Bromophenyl)cyclopropanemethanol: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)cyclopropanemethanol: Chlorine atom instead of bromine.

    1-(3-Bromophenyl)cyclopropane: Lacks the methanol group.

Uniqueness: 1-(3-Bromophenyl)cyclopropanemethanol is unique due to the presence of both a bromophenyl group and a cyclopropane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

[1-(3-bromophenyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIOPADYQGYOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286147
Record name 1-(3-Bromophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-33-2
Record name 1-(3-Bromophenyl)cyclopropanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)cyclopropanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Bromophenyl)cyclopropanemethanol
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1-(3-Bromophenyl)cyclopropanemethanol
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1-(3-Bromophenyl)cyclopropanemethanol
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